Alanin Valsartan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Valsartan is an angiotensin II receptor blocker (ARB). It works by blocking a substance in the body that causes blood vessels to tighten. Valsartan relaxes the blood vessels and lowers blood pressure, increasing the supply of blood and oxygen to the heart .

Synthesis Analysis

The synthesis of Valsartan involves several steps including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis .Molecular Structure Analysis

Valsartan’s molecular structure has been revealed through single crystal structures. Two new highly crystalline forms, named form E and an ethanol solvate form F, were discovered and fully characterized .Chemical Reactions Analysis

The key step of the reaction cascade in Valsartan synthesis is the Suzuki-Miyaura cross-coupling, catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide .Physical And Chemical Properties Analysis

Valsartan’s physicochemical properties such as hygroscopicity, chemical stability, crystallinity, and dissolution behaviors have been studied. A highly crystalline form E of Valsartan presents a remarkably different dissolution behavior and superior chemical stability .Wissenschaftliche Forschungsanwendungen

Antihypertensives Medikament

Valsartan wird hauptsächlich als antihypertensives Medikament verwendet . Es ist ein oral aktives Medikament, das den Blutdruck durch selektive Hemmung des Angiotensin-II-Rezeptors Typ 1 senkt .

Behandlung von Bluthochdruck durch transdermale Verabreichung

Neben der primären oralen Anwendung wurde auch die transdermale Verabreichung von Valsartan zur Behandlung von Bluthochdruck untersucht .

Verbesserung der Bioverfügbarkeit durch Mikroverkapselung

Die Bioverfügbarkeit von Valsartan kann durch verschiedene Mikroverkapselungsmethoden verbessert werden . In einer Studie wurden Valsartan-beladene Polymer-Nanopartikel aus Eudragit® RLPO mit einem Emulsions-Lösungsmittel-Verdampfungsverfahren hergestellt .

Einsatz von Nanopartikeln für die Wirkstoffabgabe

Valsartan-beladene Nanopartikel wurden unter Verwendung von Ethylcellulose- und Poly(methylmethacrylat)-Polymeren hergestellt . Diese Nanopartikel können oral verabreicht werden und haben sich als vielversprechende Wirkstoffträger für die Valsartan-Abgabe erwiesen .

Verbesserung der Löslichkeit

Die Löslichkeit von Valsartan im Modell-Dünndarmmedium wurde durch die ursprünglich verarbeiteten Ethylcellulose-Valsartan-Nanopartikel erhöht .

Verlängerte Wirkstofffreisetzung

Poly(methylmethacrylat)-Valsartan-Nanopartikel ermöglichten eine deutlich verlängerte Wirkstofffreisetzung . Dies könnte die Dosierung/Frequenz reduzieren und so Nebenwirkungen minimieren.

Nachhaltige Produktionsmethode

Es wurde eine kostengünstigere und nachhaltigere Produktionsmethode entwickelt, die den Einsatz von Hilfsstoffen und ihre erwartete Emission in die Umwelt reduziert

Wirkmechanismus

Target of Action

Valsartan, a key component of Alanine Valsartan, belongs to the angiotensin II receptor blocker (ARB) family of drugs . Its primary target is the angiotensin receptor 1 (AT1) . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is vital for hemostasis and regulation of kidney, vascular, and cardiac functions .

Mode of Action

Valsartan selectively binds to the AT1 receptor, preventing the protein angiotensin II from binding and exerting its hypertensive effects . This interaction leads to a series of changes, including reduced vasoconstriction, decreased synthesis of aldosterone and ADH, reduced cardiac stimulation, and decreased renal reabsorption of sodium .

Pharmacokinetics

Valsartan is metabolized to an inactive metabolite, valeryl 4-hydroxy valsartan . It is excreted primarily in feces (83%) and urine (~13%) as unchanged drug . The onset of action is approximately 2 hours, and the duration of action is 24 hours . The half-life of elimination in adults is approximately 6 hours, which is 35% longer in elderly patients .

Action Environment

The action of Valsartan can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug . Additionally, patients with mild-to-moderate chronic liver disease have about twice the AUC value . In elderly patients, the AUC is about 70% higher, and the half-life is 35% longer .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Alanine Valsartan interacts with various enzymes, proteins, and other biomolecules. It is an angiotensin-receptor blocker used to manage hypertension and heart failure . It binds to angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects .

Cellular Effects

Alanine Valsartan has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have effects on cell proliferation and can alter the normal structure of blood vessels, potentially attributing to cancer cell metastasis .

Molecular Mechanism

Alanine Valsartan exerts its effects at the molecular level through various mechanisms. It binds to the AT1 receptor, blocking the action of angiotensin II, a protein that causes vasoconstriction and increases blood pressure . This action results in reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Temporal Effects in Laboratory Settings

The effects of Alanine Valsartan change over time in laboratory settings. Studies have shown that it has a significant impact on reducing the rate of rehospitalization for heart failure and death . It also shows proangiogenic activity and alters the normal structure of blood vessels, which can contribute to cancer cell metastasis .

Dosage Effects in Animal Models

The effects of Alanine Valsartan vary with different dosages in animal models. For instance, in a study on rabbits, Valsartan was administered at a dosage of 10mg/kg/day for 40 days . The results showed that Valsartan is a proangiogenic drug that enhances new blood vessel arborization and intussusceptive angiogenesis .

Metabolic Pathways

Alanine Valsartan is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions .

Transport and Distribution

Alanine Valsartan is transported and distributed within cells and tissues. Studies have shown that it is reasonably safe with a low rate of significant adverse effects in systemic right ventricular (sRV) patients . It also demonstrated improvements in lipid metabolism and cardiac indicators in patients with chronic kidney disease and chronic heart failure .

Subcellular Localization

Studies on similar compounds, such as RNA-binding motif protein 4 (RBM4), have shown that alanine-rich motifs can influence subcellular localization

Eigenschaften

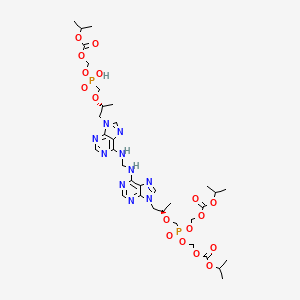

IUPAC Name |

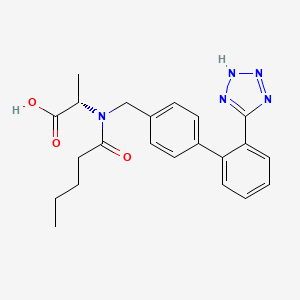

(2S)-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-3-4-9-20(28)27(15(2)22(29)30)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)21-23-25-26-24-21/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,29,30)(H,23,24,25,26)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCDZSRVDUYPKU-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)

![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)

![(2S,3R,11bS)-10-Methoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-2,9-diol](/img/structure/B566222.png)